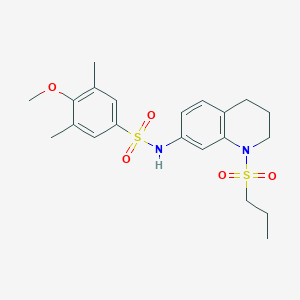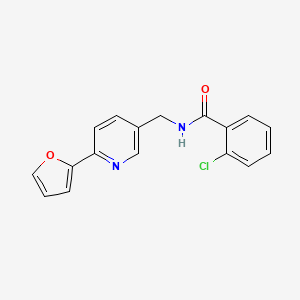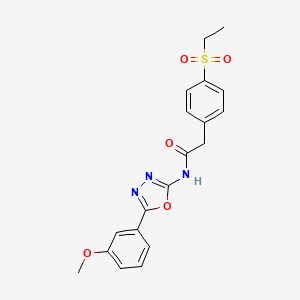
4-methoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-methoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are often explored for their potential therapeutic applications, including as enzyme inhibitors, which can be crucial in the treatment of various diseases such as Alzheimer's disease .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of an amine with sulfonyl chloride. In the case of the related compound N-(4-methoxyphenethyl)-4-methylbenzensulfonamide, the synthesis began with the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution. This parent molecule was further reacted with various alkyl or aralkyl halides to produce a series of new derivatives . Although the specific synthesis of the compound is not detailed in the provided papers, the general approach to synthesizing sulfonamide derivatives can be inferred.
Molecular Structure Analysis
Sulfonamide derivatives are characterized by their sulfonamide functional group, which consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. The molecular structure of these compounds is often confirmed using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as elemental analysis . The molecular structure is crucial for the biological activity of these compounds, as it determines the way they interact with biological targets such as enzymes.
Chemical Reactions Analysis
Sulfonamides can undergo various chemical reactions, including interactions with enzymes. For instance, the compound N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide was found to inhibit acetylcholinesterase competitively, forming an enzyme-inhibitor complex . This type of interaction is essential for the therapeutic potential of sulfonamides in diseases where enzyme inhibition is beneficial.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. For example, Schiff base derivatives of sulfonamides exhibit tautomerism, which can affect their photochromic and thermochromic characteristics . The physical and chemical properties are typically assessed using various analytical techniques to ensure the compounds' suitability for further biological studies or therapeutic use.
Scientific Research Applications
Molecular Structure Analysis
The molecular structure of compounds related to 4-methoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has been a subject of study. For instance, Gelbrich, Haddow, and Griesser (2011) examined the structure of a similar compound, focusing on its intramolecular and intermolecular hydrogen bonds, which are crucial for understanding its pharmacological potential (Gelbrich, Haddow, & Griesser, 2011).
Photophysical and Photochemical Properties
Compounds with a structure similar to the specified chemical have been analyzed for their photophysical and photochemical properties. Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives with potential applications in photodynamic therapy for cancer treatment, highlighting their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibitory and Computational Studies
Abbasi et al. (2018) synthesized sulfonamides derived from 4-methoxyphenethylamine, revealing their potential as therapeutic agents for Alzheimer’s disease by inhibiting acetylcholinesterase. This research provides insights into the potential of such compounds in treating neurodegenerative diseases (Abbasi et al., 2018).
Fluorescence Derivatization for HPLC
In high-performance liquid chromatography (HPLC), derivatives of compounds similar to the one have been used as fluorescence derivatization reagents. For example, Yoshida, Moriyama, and Taniguchi (1992) found that a compound structurally related to this compound effectively reacts with alcohols to produce fluorescent esters, useful in HPLC analysis (Yoshida, Moriyama, & Taniguchi, 1992).
Antimicrobial and Antihypertensive Agents
Research on quinoline derivatives with sulfonamide moiety, like Rahman et al. (2014), has shown promising antimicrobial and antihypertensive effects. These studies explore the potential of such compounds in addressing various health conditions, including hypertension and microbial infections (Rahman et al., 2014).
properties
IUPAC Name |
4-methoxy-3,5-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S2/c1-5-11-29(24,25)23-10-6-7-17-8-9-18(14-20(17)23)22-30(26,27)19-12-15(2)21(28-4)16(3)13-19/h8-9,12-14,22H,5-7,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYXAQZMBYVRAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3016080.png)

![8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B3016084.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B3016086.png)
![(Z)-3-allyl-5-((7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3016088.png)
![1-(3-(Benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B3016090.png)

![4-[(3-Chloro-4-methoxyphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B3016093.png)

![[(Furan-2-carbonyl)methylamino]acetic acid](/img/structure/B3016096.png)
![1-(2-chloro-5-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3016098.png)

![N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzenesulfonamide](/img/structure/B3016102.png)
![N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B3016103.png)